furan-2-yl{1-[3-(2-methylphenoxy)propyl]-1H-indol-3-yl}methanone
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Overview
Description
3-(FURAN-2-CARBONYL)-1-[3-(2-METHYLPHENOXY)PROPYL]-1H-INDOLE is a complex organic compound that features a furan ring, an indole core, and a phenoxypropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(FURAN-2-CARBONYL)-1-[3-(2-METHYLPHENOXY)PROPYL]-1H-INDOLE typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-carbonyl chloride, which is then reacted with an indole derivative under basic conditions to form the core structure. The phenoxypropyl group is introduced through a nucleophilic substitution reaction, often using a suitable alkyl halide and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and advanced purification techniques such as column chromatography or recrystallization are often employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-(FURAN-2-CARBONYL)-1-[3-(2-METHYLPHENOXY)PROPYL]-1H-INDOLE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The indole and phenoxy groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and bases (e.g., NaOH, K2CO3) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione derivatives, while reduction of the carbonyl group may produce alcohol derivatives.
Scientific Research Applications
3-(FURAN-2-CARBONYL)-1-[3-(2-METHYLPHENOXY)PROPYL]-1H-INDOLE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 3-(FURAN-2-CARBONYL)-1-[3-(2-METHYLPHENOXY)PROPYL]-1H-INDOLE involves its interaction with specific molecular targets and pathways. The furan and indole rings can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The phenoxypropyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(FURAN-2-CARBONYL)-1H-INDOLE: Lacks the phenoxypropyl group, which may reduce its biological activity.
1-[3-(2-METHYLPHENOXY)PROPYL]-1H-INDOLE: Lacks the furan-2-carbonyl group, which may alter its chemical reactivity and biological properties.
Uniqueness
3-(FURAN-2-CARBONYL)-1-[3-(2-METHYLPHENOXY)PROPYL]-1H-INDOLE is unique due to the combination of its structural features, which confer distinct chemical reactivity and potential biological activities. The presence of both the furan and indole rings, along with the phenoxypropyl group, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C23H21NO3 |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
furan-2-yl-[1-[3-(2-methylphenoxy)propyl]indol-3-yl]methanone |
InChI |
InChI=1S/C23H21NO3/c1-17-8-2-5-11-21(17)26-15-7-13-24-16-19(18-9-3-4-10-20(18)24)23(25)22-12-6-14-27-22/h2-6,8-12,14,16H,7,13,15H2,1H3 |
InChI Key |
XDTOVFMYTDHZCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCCCN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
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